molecular formula C10H12N2O3S B14357586 N-(2-Sulfamoylphenyl)but-2-enamide CAS No. 92629-14-6

N-(2-Sulfamoylphenyl)but-2-enamide

Cat. No.: B14357586
CAS No.: 92629-14-6
M. Wt: 240.28 g/mol
InChI Key: XKDLLLUPZDCREM-UHFFFAOYSA-N
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Description

N-(2-Sulfamoylphenyl)but-2-enamide is a compound of significant interest in the field of organic chemistry due to its unique structure and potential applications. This compound is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further connected to a but-2-enamide moiety. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(2-Sulfamoylphenyl)but-2-enamide can be synthesized through the reaction of methyl esters of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids with 2-aminobenzenesulfonamide in glacial acetic acid. The reaction is facilitated by the presence of anhydrous sodium acetate and typically requires boiling for 20-30 minutes . The resulting compounds are yellow or pale yellow crystalline substances, soluble in various solvents such as DMF, DMSO, glacial acetic acid, dioxane, ethanol, and acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(2-Sulfamoylphenyl)but-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(2-Sulfamoylphenyl)but-2-enamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Sulfamoylphenyl)but-2-enamide involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial and analgesic activities . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N-(2-Sulfamoylphenyl)but-2-enamide can be compared with other similar compounds, such as:

  • Sulfadimidine
  • Sulfaguanidine
  • Sulfacetamide
  • Sulfathiazole
  • Sulfanilamide

These compounds share the sulfamoyl group but differ in their overall structure and specific functional groups. This compound is unique due to its but-2-enamide moiety, which imparts distinct chemical properties and reactivity .

Properties

CAS No.

92629-14-6

Molecular Formula

C10H12N2O3S

Molecular Weight

240.28 g/mol

IUPAC Name

N-(2-sulfamoylphenyl)but-2-enamide

InChI

InChI=1S/C10H12N2O3S/c1-2-5-10(13)12-8-6-3-4-7-9(8)16(11,14)15/h2-7H,1H3,(H,12,13)(H2,11,14,15)

InChI Key

XKDLLLUPZDCREM-UHFFFAOYSA-N

Canonical SMILES

CC=CC(=O)NC1=CC=CC=C1S(=O)(=O)N

Origin of Product

United States

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